molecular formula C9H11BrClNO B1446678 3-(3-Bromo-5-chlorophenoxy)propan-1-amine CAS No. 1513969-94-2

3-(3-Bromo-5-chlorophenoxy)propan-1-amine

Cat. No. B1446678
CAS RN: 1513969-94-2
M. Wt: 264.54 g/mol
InChI Key: ZQRBOMUWDGGECK-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chlorophenoxy)propan-1-amine, also known as 3-BCPA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or intermediate in various chemical reactions. It is also used as a tool to study the properties of other compounds, as well as their interactions with other molecules. 3-BCPA has been used in a variety of fields, including medicinal chemistry, biochemistry, and chemical engineering.

Scientific Research Applications

Ligand Synthesis and Metal Ion Binding

Research by Liu, Wong, Rettig, and Orvig (1993) explored the synthesis and characterization of N3O3 amine phenols, which are reduction products of Schiff bases. These bases are derived from the condensation reactions of triaminopropane with salicylaldehyde or ring-substituted salicylaldehydes. The study indicates that compounds like 3-(3-Bromo-5-chlorophenoxy)propan-1-amine could be significant in the formation of ligands for metal ions, especially in group 13 metals. This research contributes to understanding the binding properties and potential applications of these compounds in inorganic chemistry and metal ion interaction studies (Liu et al., 1993).

Enzymatic Strategies in Synthesis

Mourelle-Insua, López-Iglesias, Gotor, and Gotor‐Fernández (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. Their research highlights the use of biocatalysts in the synthesis of racemic amines and prochiral ketones from brominated phenols and pyridine derivatives. This study is crucial for understanding the role of enzymes in the synthesis of complex organic compounds, potentially including 3-(3-Bromo-5-chlorophenoxy)propan-1-amine. The work also emphasizes the importance of chirality in pharmaceuticals and the potential for these compounds in drug synthesis (Mourelle-Insua et al., 2016).

Catalytic Amination and Selectivity

Ji, Li, and Bunnelle (2003) discussed the catalytic amination of polyhalopyridines, demonstrating the selectivity and high yield in forming aminated products. This research suggests that catalysts can be used to specifically target and modify compounds similar to 3-(3-Bromo-5-chlorophenoxy)propan-1-amine, leading to the efficient production of desired amines. This process could be fundamental in the development of new synthetic routes for pharmaceuticals and other organic compounds (Ji et al., 2003).

properties

IUPAC Name

3-(3-bromo-5-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRBOMUWDGGECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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